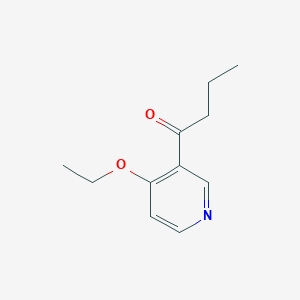
1-(4-Ethoxypyridin-3-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Ethoxypyridin-3-yl)butan-1-one” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 heavy atoms, 6 of which are aromatic . The compound has 5 rotatable bonds . The InChI Key for this compound is ALQVRGPGTUKPNQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.21 . The compound is soluble, with a solubility of 1.55 mg/ml .Applications De Recherche Scientifique
FLAP Inhibitors
- FLAP Inhibition in Asthma Treatment : The compound AM803, featuring a similar structure to 1-(4-Ethoxypyridin-3-yl)butan-1-one, has shown significant potency as a 5-lipoxygenase-activating protein (FLAP) inhibitor. This compound has been identified for its potential in treating asthma and has successfully completed phase 1 clinical trials (Stock et al., 2011).
Anti-inflammatory Applications
- Analogs as Anti-inflammatory Agents : Compounds related to 4-(6-Methoxy-2-naphthyl)butan-2-one, which is structurally akin to this compound, have been tested for anti-inflammatory activity. It was found that certain structural features are key to their effectiveness (Goudie et al., 1978).
Antimicrobial Evaluation
- Antimicrobial Properties : New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, similar in structure to this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. Among them, certain compounds exhibited high activity against various bacteria and fungi (Fadda et al., 2016).
Organic Synthesis and Structural Studies
- Organic Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of novel adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones, which include similar pyridinyl structures, provide insights into the chemical properties and potential applications in organic synthesis (Petrović Peroković et al., 2013).
Anticancer and Antimicrobial Potential
Anticancer and Antimicrobial Activities : Pyrazoline derivatives, structurally related to this compound, have been synthesized and studied for their potential in treating cancer and microbial infections. These studies offer a foundation for further exploration in pharmaceutical applications (Rathinamanivannan et al., 2019).
Corrosion Inhibition : Quinoxaline derivatives have been evaluated as corrosion inhibitors for mild steel, offering insights into the potential industrial applications of similar compounds (Olasunkanmi et al., 2016).
Mutagenicity Reduction in Cancer Treatment : Modifications of a 3-methoxy-2-aminopyridine compound, which is related to this compound, were studied to reduce mutagenicity and drug-drug interactions in the context of cancer treatment (Palmer et al., 2012).
Safety and Hazards
The safety data sheet for “1-(4-Ethoxypyridin-3-yl)butan-1-one” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(4-ethoxypyridin-3-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-5-10(13)9-8-12-7-6-11(9)14-4-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQVRGPGTUKPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CN=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)
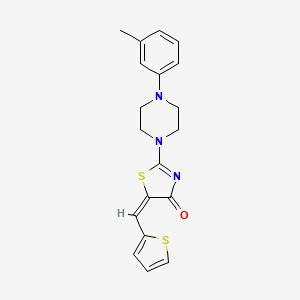

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)
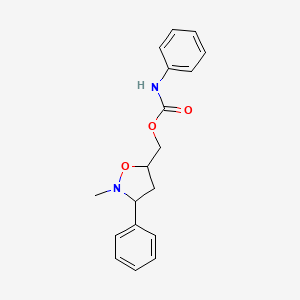
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)
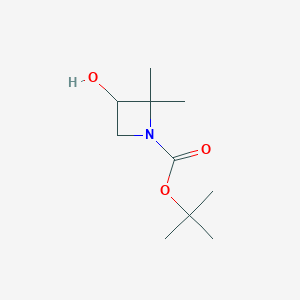
![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)
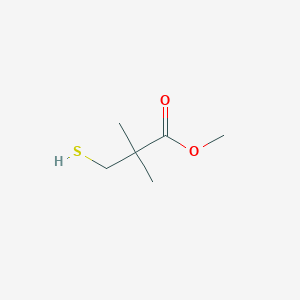
![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)

![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)
